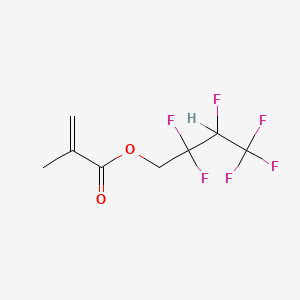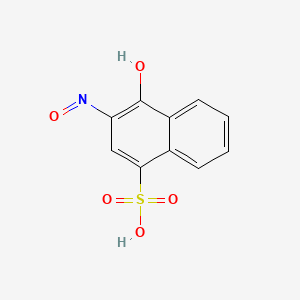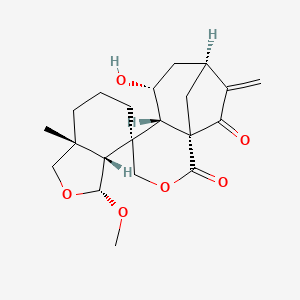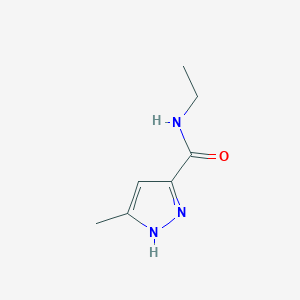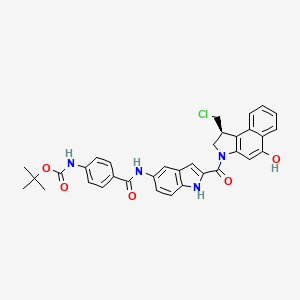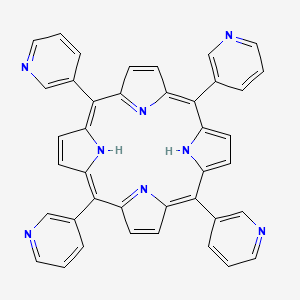
四(3-吡啶基)卟啉
描述
Tetra(3-pyridyl)porphyrin is a chemical compound with the molecular formula C40H26N8 . It has a molecular weight of 618.6880 . The IUPAC Standard InChIKey for this compound is GZKPUYJFADMBGO-KHQKEXQOSA-N .
Synthesis Analysis
The synthesis of Tetra(3-pyridyl)porphyrin involves hydrothermal reactions with cobalt ions, which results in the metalation of the porphyrin core and self-coordination of the CoT3PyP units through their endocyclic metal centers into two-dimensional (2D) polymeric arrays . Another study mentions the use of palladium-catalyzed cross-coupling reactions as standard techniques for constructing carbon–carbon bonds in porphyrin synthesis .Molecular Structure Analysis
The molecular structure of Tetra(3-pyridyl)porphyrin is characterized by the presence of four pyrrole units and four bridging carbon atoms in a planar conformation . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
Tetra(3-pyridyl)porphyrin has been used to create new hybrid coordination polymers through hydrothermal reactions with cobalt ions . These reactions result in the metalation of the porphyrin core and self-coordination of the CoT3PyP units through their endocyclic metal centers into two-dimensional (2D) polymeric arrays .Physical And Chemical Properties Analysis
Tetra(3-pyridyl)porphyrin has a molecular weight of 618.7 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 4 . It also has a topological polar surface area of 109 Ų . The physical properties of porphyrin-based MOFs, including Tetra(3-pyridyl)porphyrin, have been studied, highlighting the evolution of various optical and electronic features as a function of their modular framework structures and compositional variations .科学研究应用
水溶液中的电催化
- Fe(III)-内消旋-四(吡啶基)卟啉,包括四(3-吡啶基)卟啉,已被确定为水性酸性溶液中还原双氧的有效电催化剂。它们的结构允许选择性和有效地进行 4 电子还原,这受吡啶鎓基团相对于铁中心的定位的影响 (Matson 等,2012)。
晶体工程和超分子反应性
- 四(3-吡啶基)卟啉在晶体工程中表现出显着的多功能性,展示了一系列配位和氢键功能。它与各种金属离子的相互作用导致形成独特的配位聚合物和三维结构,突出了其在材料科学中的潜力 (Lipstman 和 Goldberg,2010)。
光电化学行为
- 四(3-吡啶基)卟啉的光电化学性质,特别是与钌簇配位时,在纳米晶 TiO2 薄膜存在下表现出独特的行为。这种特性在太阳能转换和催化领域引起关注 (Formiga 等,2008)。
氧还原分析
- 四(3-吡啶基)卟啉相关化合物已用于氧还原的电分析。这些化合物可以促进氧选择性还原为过氧化氢或水,具体取决于卟啉的表面覆盖率,从而在环境监测和能源生产中提供潜在应用 (Bettelheim 等,1980)。
包封和与 DNA 的相互作用
- 已经证明了四(3-吡啶基)卟啉封装小分子和与 DNA 结构相互作用的能力。此特性对于理解其在药物递送系统和作为 DNA 反应剂中的潜在应用至关重要 (Carvlin 等,1982;Nakazawa 等,2006)。
纳米球形成
- 四(3-吡啶基)卟啉可以通过配位聚合形成单分散纳米球,在催化和太阳能转换系统等领域具有潜在应用 (Wang 等,2008)。
分子结合和光细胞毒性
- 已经研究了该化合物与 G 四链体 DNA 的相互作用和对接,以及它的光细胞毒性作用,提供了对其在光动力治疗和作为癌症治疗剂中的潜在用途的见解 (Zhao 等,2016)。
电荷传输途径
- 使用扫描隧道显微镜断裂结研究通过四(3-吡啶基)卟啉的电荷传输,揭示了分子电子学和该化合物的分子识别能力 (Li 和 Borguet,2012)。
与血清白蛋白的相互作用
- 已经探索了四(3-吡啶基)卟啉与血清白蛋白的相互作用,突出了其在生物医学应用中的潜力,特别是在药物递送系统和作为诊断工具方面的潜力 (Lebedeva 等,2018)。
合成和低聚物性质
- 已经研究了由 3-吡啶基卟啉连接的锇(II)卟啉低聚物的合成和表征,这对于开发新材料和分子结构具有重要意义 (Kariya 等,1998)。
作用机制
Target of Action
Tetra(3-pyridyl)porphyrin, also known as meso-Tetra-3’-pyridylporphyrin, is a type of porphyrin that has been shown to interact with DNA . Specifically, it has been found to bind to G-quadruplex structures in DNA , which are involved in various biological processes such as replication and transcription.
Mode of Action
The interaction of Tetra(3-pyridyl)porphyrin with its targets involves the formation of complexes with DNA . This binding can lead to changes in the structure of the DNA, such as the partial unfolding of the G-quadruplex structure . This interaction can potentially affect the function of the DNA and its associated biological processes.
Pharmacokinetics
It is known that porphyrins in general have unique characteristics such as intense adsorption bands in the visible region and redox properties, which can be tuned by substituent exchange . These properties could potentially influence the bioavailability of Tetra(3-pyridyl)porphyrin.
Result of Action
The molecular and cellular effects of Tetra(3-pyridyl)porphyrin’s action are likely to be related to its interaction with DNA. For instance, the binding of this compound to G-quadruplex structures could potentially affect the stability of these structures , which could in turn influence DNA function and associated cellular processes.
Action Environment
The action, efficacy, and stability of Tetra(3-pyridyl)porphyrin can be influenced by various environmental factors. For example, the coordination to metal ions can further improve their biological and catalytic capabilities . Additionally, the acidic environment has been shown to affect the synthesis of Tetra(3-pyridyl)porphyrin .
未来方向
属性
IUPAC Name |
5,10,15,20-tetrapyridin-3-yl-21,23-dihydroporphyrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N8/c1-5-25(21-41-17-1)37-29-9-11-31(45-29)38(26-6-2-18-42-22-26)33-13-15-35(47-33)40(28-8-4-20-44-24-28)36-16-14-34(48-36)39(27-7-3-19-43-23-27)32-12-10-30(37)46-32/h1-24,45,48H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKPUYJFADMBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CN=CC=C7)C8=CN=CC=C8)C=C4)C9=CN=CC=C9)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40882-83-5 | |
| Record name | Tetra(3-pyridyl)porphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040882835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Tetra(3-pyridyl)porphyrin (T3PyP) is a porphyrin molecule with four 3-pyridyl groups attached to the meso positions of the porphyrin ring. [, , , , , , , , , , , , , , , , , , , ] The molecular formula of T3PyP is C40H26N8. [] While the exact molecular weight is not specified in the provided abstracts, it can be calculated from the molecular formula. Spectroscopic data, including UV/Vis, fluorescence, and NMR, have been used to characterize T3PyP and its derivatives. [, , ] For instance, a study observed a red shift in the infrared spectrum of T3PyP compared to meso-tetraphenylporphyrin (TPP). []
A: The 3-pyridyl substituents of T3PyP play a crucial role in its supramolecular reactivity. They provide coordination sites for metal ions and can engage in hydrogen bonding interactions. [] This versatility enables T3PyP to form a diverse range of architectures, including two-dimensional and three-dimensional coordination polymers with metal ions like cobalt, cadmium, copper, and manganese. []
A: T3PyP acts as a tetradentate ligand due to the four pyridyl nitrogen atoms available for coordination. [] For example, hydrothermal reactions with cobalt ions result in metalation of the porphyrin core, forming CoT3PyP units. [] These units can then self-assemble into two-dimensional polymeric arrays through coordination between the cobalt centers and pyridyl groups. [] Similarly, cadmium ions can bridge T3PyP units via the pyridyl groups, leading to the formation of three-dimensional framework solids. [] The specific arrangement and dimensionality of these polymers depend on factors like the metal ion, counterions, and reaction conditions.
A: Studies have shown that the type of acid (HX) used to protonate T3PyP significantly influences its aggregation behavior in solutions like dichloromethane. [] The size and nature of the counteranion (X-) affect the protonation and aggregation pathways. [] For instance, bulky counteranions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB-) lead to the formation of tetraprotonated ion pairs without subsequent aggregation. [] In contrast, smaller counteranions can participate in hydrogen bonding and electrostatic interactions, promoting the formation of J-aggregates. []
A: T3PyP has shown promising results in the field of photovoltaics. When used in an organic p-n junction photovoltaic cell with phthalocyaninatozinc (II) (ZnPc), T3PyP acted as the n-type semiconductor. [] The cell exhibited strong spectral sensitization, particularly at 430 nm, and achieved an energy conversion efficiency of approximately 2%. []
A: Research has explored the interaction of T3PyP with various nanoparticles, including colloidal CdSe and InP/ZnS quantum dots (QDs). [, , , , , , ] Computer simulations have been employed to understand the adsorption behavior of T3PyP on the surface of CdSe QDs. [] Studies have also investigated the potential for Förster resonance energy transfer (FRET) between T3PyP and QDs. [, , ] These hybrid nanostructures have implications for developing light-harvesting systems and other optoelectronic devices.
A: Yes, researchers have explored the synthesis and properties of polynuclear T3PyP derivatives. [] By connecting multiple T3PyP units, they aim to develop materials with enhanced light-harvesting capabilities and potential applications in areas like artificial photosynthesis.
A: While not directly addressed in the provided abstracts, one study investigates the use of a T3PyP derivative as a component of a ruthenium-based complex for potential cancer therapy. [] This conjugate aimed to combine the chemotherapeutic properties of ruthenium with the photosensitizing abilities of porphyrins for photodynamic therapy. [] Although in vitro studies showed promise, in vivo efficacy was limited, suggesting the need for further optimization of the therapeutic approach. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)

